molecular formula C11H13BrO4 B11036498 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone

1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone

Cat. No.: B11036498
M. Wt: 289.12 g/mol
InChI Key: BNHOTOXEFJYCFG-UHFFFAOYSA-N
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Description

2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone , belongs to the class of aryl ketones. Its molecular formula is C₁₁H₁₃BrO₄ . This compound has found significance in chemical synthesis and modification processes due to its utility as a chemical protective group and as a starting material for novel compound creation.

Preparation Methods

Synthesis Routes and Reaction Conditions: Several synthetic routes exist for preparing 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone. One common method involves bromination of 3,4,5-trimethoxyacetophenone using bromine or a brominating agent. The reaction typically occurs under acidic conditions. The resulting bromoacetophenone is then treated with base to yield the target compound. Industrial production methods may vary, but these principles guide the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone participates in various chemical reactions:

    Halogen Exchange Reactions: It serves as an effective chemical protective group, facilitating higher yield products via halogen exchange reactions.

    Synthesis of α,β-Unsaturated Ketones: Valuable chalcone analogues can be synthesized using this compound.

Common Reagents and Conditions:

    Bromine (Br₂): Used for bromination.

    Base (e.g., NaOH): Converts bromoacetophenone to the target compound.

Major Products: The major product is this compound itself.

Scientific Research Applications

    Antifungal Activity: Derivatives of this compound exhibit moderate antifungal activity, making it a precursor for antifungal agents.

    Chemical Protective Group: Its utility extends to chemical synthesis and modification processes.

    Microtubule Disruption in Cancer Treatment: Researchers explore derivatives for their potential as microtubule-disrupting agents in cancer therapy.

Mechanism of Action

The precise mechanism by which 1-(2-Bromo-3,4,5-trimethoxyphenyl)ethanone exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related aryl ketones and brominated derivatives. Its uniqueness lies in its specific combination of bromine and trimethoxy groups.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

1-(2-bromo-3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H13BrO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3

InChI Key

BNHOTOXEFJYCFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1Br)OC)OC)OC

Origin of Product

United States

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